Mu opioid receptor antagonist 7

Description

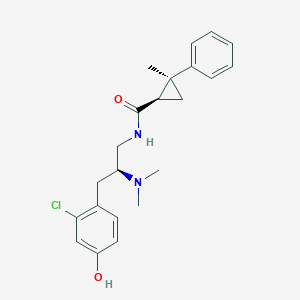

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H27ClN2O2 |

|---|---|

Poids moléculaire |

386.9 g/mol |

Nom IUPAC |

cis-(1R,2S)-N-[(2S)-3-(2-chloro-4-hydroxyphenyl)-2-(dimethylamino)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C22H27ClN2O2/c1-22(16-7-5-4-6-8-16)13-19(22)21(27)24-14-17(25(2)3)11-15-9-10-18(26)12-20(15)23/h4-10,12,17,19,26H,11,13-14H2,1-3H3,(H,24,27)/t17-,19-,22+/m0/s1 |

Clé InChI |

HWDIMYHYEATTDO-LQBOVUBWSA-N |

SMILES isomérique |

C[C@@]1(C[C@H]1C(=O)NC[C@H](CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3 |

SMILES canonique |

CC1(CC1C(=O)NCC(CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Structure-Activity Relationship of Mu-Opioid Receptor Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of mu (µ)-opioid receptor (MOR) antagonists. It delves into the key structural motifs and chemical modifications that govern the affinity and efficacy of these compounds at the MOR. This document summarizes quantitative pharmacological data, details key experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of opioid pharmacology.

Introduction to Mu-Opioid Receptor Antagonism

The µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is the primary molecular target for opioid analgesics like morphine and fentanyl.[1] While MOR agonists are highly effective in pain management, their use is associated with severe side effects, including respiratory depression, dependence, and tolerance.[1] MOR antagonists, such as naloxone (B1662785) and naltrexone (B1662487), are crucial therapeutic agents for reversing opioid overdose and are used in the management of opioid and alcohol use disorders.[1][2]

The development of novel MOR antagonists with improved pharmacokinetic and pharmacodynamic profiles remains an active area of research. A thorough understanding of the SAR at the MOR is fundamental for the rational design of next-generation antagonists with desired properties, such as peripheral restriction to mitigate opioid-induced constipation without affecting central analgesia.[1]

Core Scaffolds and Pharmacophore of Mu-Opioid Receptor Antagonists

The classical pharmacophore for morphinan-based MOR antagonists consists of a protonated amine and a phenolic hydroxyl group, which are essential for binding to the receptor.[3] The N-substituent on the morphinan (B1239233) scaffold is a critical determinant of antagonist activity. While small alkyl groups like N-methyl are associated with agonist activity, larger substituents such as N-cyclopropylmethyl or N-allyl typically confer antagonist properties.[4][5]

The Morphinan Scaffold: Naltrexone and its Analogs

Naltrexone is a potent, non-selective opioid receptor antagonist with high affinity for the MOR.[2] Its rigid pentacyclic structure has served as a template for extensive SAR studies. Key structural features of the naltrexone scaffold and their influence on activity are summarized below:

-

N-Substituent at Position 17: As mentioned, the cyclopropylmethyl group is crucial for its antagonist activity.[4][5]

-

C6-Carbonyl Group: Reduction of the C6-keto group to a hydroxyl group, as in 6β-naltrexol, can influence potency and selectivity. 6β-naltrexol is the major metabolite of naltrexone and is also a MOR antagonist.[6][7]

-

14-Hydroxyl Group: The presence of a hydroxyl group at position 14 generally enhances binding affinity to opioid receptors.[4]

-

3-Hydroxyl Group: This phenolic hydroxyl group is a key interaction point within the MOR binding pocket. Masking this group generally leads to a decrease in affinity.[8]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and, where available, the functional activities (IC50 or EC50) of various MOR antagonists. Lower Ki and IC50/EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinities (Ki) of Naltrexone and Related Morphinan Antagonists at the Mu-Opioid Receptor

| Compound | N-Substituent | Modification(s) | Ki (nM) at MOR | Reference(s) |

| Naltrexone | Cyclopropylmethyl | - | 0.1 - 0.5 | [3][6] |

| Naloxone | Allyl | - | 1.2 - 2.0 | [9][10] |

| 6β-Naltrexol | Cyclopropylmethyl | C6-OH | ~0.2 | [6][7] |

| Nalmefene | Cyclopropylmethyl | C6-methylene | ~0.1 | [7] |

| Cyprodime | Cyclopropylmethyl | 4,14-dimethoxy, 6-one | 3.8 | [11] |

Table 2: Binding Affinities (Ki) of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)

| Compound | Core Scaffold | Ki (nM) at MOR | Reference(s) |

| Methylnaltrexone | Naltrexone derivative | 1.8 - 5.4 | [1] |

| Alvimopan | Piperidine derivative | 0.8 | [1] |

| Naloxegol | PEGylated naloxone | ~1.0 | [1] |

Table 3: Functional Activity (IC50/EC50) of Selected Mu-Opioid Receptor Antagonists

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |

| Naltrexone | [35S]GTPγS binding | CHO-hMOR | IC50 | 1.5 | [6] |

| Naloxone | [35S]GTPγS binding | CHO-hMOR | IC50 | 2.5 | [6] |

| 6β-Naltrexol | [35S]GTPγS binding | CHO-hMOR | IC50 | 3.2 | [6] |

| MCAM | cAMP inhibition | HEK-hMOR | pA2 | ~8.0 (equivalent to ~10 nM Ki) | [12] |

Mu-Opioid Receptor Signaling Pathways

Upon agonist binding, the MOR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13] The dissociation of the G protein βγ subunits also modulates downstream effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[13] Additionally, agonist-bound MORs can recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling.[14][15] MOR antagonists block these signaling cascades by competitively inhibiting agonist binding.

Caption: Mu-Opioid Receptor Signaling and Antagonist Action.

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9][16]

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) or cultured cells expressing the MOR in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16] Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled MOR ligand (e.g., [³H]-naloxone or [³H]-DAMGO) at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.[10][16]

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[16]

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.[9]

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[9]

References

- 1. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naltrexone: Not Just for Opioids Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ovid.com [ovid.com]

- 11. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Pharmacological Profile of Mu-Opioid Receptor Antagonist 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Mu-Opioid Receptor Antagonist 7, a novel compound with potential applications in the treatment of opioid use disorder and pain management. All data presented herein is derived from the primary literature and is intended to support ongoing research and development efforts in the field of opioid pharmacology.

Introduction

Mu-Opioid Receptor Antagonist 7, also identified as compound 24 in the work by Nerurkar et al. (2023), is a potent and centrally nervous system (CNS) permeable antagonist of the µ-opioid receptor (MOR)[1]. Its discovery is the result of structural optimization of the known MOR agonist PZM21, leading to a new series of amides with enhanced brain penetration and tunable efficacy at the MOR[2]. This guide summarizes its binding affinity, selectivity, in vivo efficacy, and the experimental methodologies used for its characterization.

In Vitro Pharmacological Profile

The in vitro activity of Mu-Opioid Receptor Antagonist 7 was characterized through radioligand binding and functional assays to determine its affinity and efficacy at the human mu-opioid receptor.

Binding Affinity and Selectivity

Radioligand binding assays were conducted to determine the binding affinity (Ki) of Mu-Opioid Receptor Antagonist 7 for the human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors. The results demonstrate that the compound is a potent MOR antagonist with high selectivity over the other opioid receptor subtypes.

| Receptor | Binding Affinity (Ki, nM) |

| hMOR | 1.8 ± 0.5 |

| hDOR | 830 ± 150 |

| hKOR | >10,000 |

Data sourced from Nerurkar et al. (2023), Supplementary Information.

Functional Antagonism

The antagonist activity of the compound was quantified using a cAMP functional assay in CHO cells stably expressing the human mu-opioid receptor. Mu-Opioid Receptor Antagonist 7 demonstrated potent antagonism of agonist-induced signaling.

| Assay | Parameter | Value |

| cAMP Functional Assay | IC50 (nM) | 29 ± 3.0 |

Data sourced from MedChemExpress product information, referencing Nerurkar et al. (2023).[1]

In Vivo Pharmacological Profile

The in vivo effects of Mu-Opioid Receptor Antagonist 7 were evaluated in rodent models to assess its central nervous system permeability, receptor occupancy, and efficacy in blocking opioid-induced effects.

| Species | Dose (mg/kg, s.c.) | Effect |

| Rat | 10 | Achieved 70% receptor occupancy of the µOR, demonstrating high CNS permeability.[1] |

| Rat | 10 | Produced a strong blockade of the analgesic effect induced by a µOR agonist.[1] |

| Rat | 10 | Reversed respiratory suppression induced by the potent µOR agonist, fentanyl.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Mu-Opioid Receptor Antagonist 7.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for human mu, delta, and kappa opioid receptors.

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptors (hMOR, hDOR, hKOR).

-

Radioligands:

-

hMOR: [³H]-DAMGO

-

hDOR: [³H]-Naltrindole

-

hKOR: [³H]-U69,593

-

-

Procedure:

-

Membrane homogenates are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

-

Objective: To determine the functional antagonist potency (IC50) of the test compound at the human mu-opioid receptor.

-

Cell Line: CHO cells stably expressing the human mu-opioid receptor (hMOR).

-

Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

Cells are pre-incubated with varying concentrations of the test compound (Mu-Opioid Receptor Antagonist 7).

-

Cells are then stimulated with a fixed concentration of a MOR agonist (e.g., DAMGO) in the presence of forskolin (B1673556) to induce cAMP production.

-

Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF or AlphaScreen).

-

-

Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Receptor Occupancy

-

Objective: To determine the extent of mu-opioid receptor occupancy in the brain after systemic administration of the test compound.

-

Species: Rat.

-

Procedure:

-

Animals are administered the test compound (e.g., 10 mg/kg, s.c.).

-

At a designated time point, a radiolabeled tracer with high affinity for the MOR is administered.

-

The brain is harvested, and the amount of tracer binding is quantified using ex vivo autoradiography or other imaging techniques.

-

Receptor occupancy is calculated by comparing tracer binding in drug-treated animals to that in vehicle-treated controls.

-

In Vivo Antagonism of Opioid-Induced Analgesia (Hot Plate Test)

-

Objective: To assess the ability of the test compound to block the analgesic effects of a mu-opioid receptor agonist.

-

Species: Rat.

-

Procedure:

-

The baseline nociceptive threshold of the animals is determined using a hot plate apparatus.

-

Animals are pre-treated with the test compound (Mu-Opioid Receptor Antagonist 7) or vehicle.

-

A MOR agonist (e.g., morphine) is administered to induce analgesia.

-

The latency to a nociceptive response (e.g., paw licking or jumping) is measured at various time points after agonist administration.

-

-

Data Analysis: The degree of antagonism is determined by comparing the analgesic effect of the agonist in the presence and absence of the antagonist.

In Vivo Reversal of Fentanyl-Induced Respiratory Depression

-

Objective: To evaluate the efficacy of the test compound in reversing respiratory depression induced by a potent mu-opioid agonist.

-

Species: Rat.

-

Procedure:

-

Baseline respiratory parameters (e.g., respiratory rate, tidal volume, arterial blood gases) are measured using whole-body plethysmography or other suitable methods.

-

Fentanyl is administered to induce respiratory depression.

-

Once respiratory depression is established, the test compound (Mu-Opioid Receptor Antagonist 7) is administered.

-

Respiratory parameters are monitored continuously to assess the reversal of fentanyl's effects.

-

-

Data Analysis: The extent and duration of the reversal of respiratory depression are quantified and compared to vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with mu-opioid receptor antagonism and a typical workflow for the preclinical evaluation of a novel MOR antagonist.

Caption: Mu-Opioid Receptor Antagonist 7 Signaling Pathway.

Caption: Preclinical Evaluation Workflow for a MOR Antagonist.

References

In Vitro Characterization of Mu Opioid Receptor Antagonist 7: A Technical Guide

Introduction

Mu Opioid Receptor Antagonist 7, also identified as compound 24 in recent literature, is a potent and Central Nervous System (CNS) permeable antagonist of the µ-opioid receptor (MOR).[1][2] Its development is part of a broader effort to create tunable µOR modulators with enhanced brain penetration for treating opioid use disorder, pain, and other neuropsychiatric indications. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its pharmacological properties and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The in vitro activity of this compound has been quantified to determine its potency at the mu opioid receptor. The available data is summarized in the table below. Further detailed characterization across various signaling pathways would be beneficial for a complete pharmacological profile.

| Assay Type | Parameter | Value (nM) |

| Functional Antagonism | IC50 | 29 ± 3.0 |

Table 1: In Vitro Potency of this compound. [1][2]

Signaling Pathways of the Mu Opioid Receptor

The mu opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these agonist-induced pathways. The two primary signaling cascades are the G-protein dependent pathway and the β-arrestin dependent pathway.

Caption: Mu Opioid Receptor signaling pathways and the inhibitory action of Antagonist 7.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize a mu opioid receptor antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist for the mu opioid receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Caption: Experimental workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation : Crude membrane fractions are prepared from cells stably expressing the human mu opioid receptor (e.g., CHO-hMOR cells) or from brain tissue.

-

Assay Buffer : A common buffer used is 50 mM Tris-HCl, pH 7.4.

-

Incubation : In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]-DAMGO) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled MOR ligand (e.g., naloxone).

-

Filtration and Washing : The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound from free radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification : The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is measured using a scintillation counter.

-

Data Analysis : The concentration of Antagonist 7 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the extent to which an antagonist inhibits agonist-stimulated G-protein activation.

Workflow:

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol:

-

Membrane Preparation : As described for the radioligand binding assay.

-

Assay Buffer : Typically contains Tris-HCl, MgCl₂, and NaCl.

-

Incubation : Cell membranes are pre-incubated with varying concentrations of this compound in the presence of GDP.

-

Stimulation : A fixed concentration of a MOR agonist (e.g., DAMGO) and [³⁵S]GTPγS are added to initiate the reaction. Basal binding is measured in the absence of an agonist, and non-specific binding is determined with an excess of unlabeled GTPγS.

-

Termination : The reaction is terminated by rapid filtration.

-

Quantification : The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis : The data are analyzed to determine the IC50 of Antagonist 7 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Inhibition Assay

This assay assesses the functional antagonism of the Gαi/o-coupled pathway by measuring the reversal of agonist-induced inhibition of cAMP production.

Workflow:

Caption: Experimental workflow for a cAMP inhibition assay.

Detailed Protocol:

-

Cell Culture : Cells stably expressing the human mu opioid receptor are cultured in 96-well plates.

-

Pre-incubation : Cells are pre-incubated with various concentrations of this compound.

-

Stimulation : The cells are then stimulated with a fixed concentration (typically EC80) of a MOR agonist (e.g., DAMGO) in the presence of forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

Lysis and Detection : The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis : The ability of Antagonist 7 to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

β-Arrestin Recruitment Assay

This assay measures the ability of the antagonist to block agonist-induced recruitment of β-arrestin to the mu opioid receptor.

Workflow:

Caption: Experimental workflow for a β-arrestin recruitment assay.

Detailed Protocol:

-

Cell Line : Utilizes an engineered cell line co-expressing the mu opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).

-

Cell Plating : The engineered cells are plated in microplates.

-

Antagonist Addition : Various concentrations of this compound are added to the wells, followed by a pre-incubation period.

-

Agonist Stimulation : A fixed concentration of a MOR agonist is added to induce β-arrestin recruitment.

-

Detection : Following incubation, a substrate is added that is hydrolyzed by the complemented enzyme fragments, generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis : The inhibition of the agonist-induced signal by Antagonist 7 is measured, and an IC50 value is calculated.

References

- 1. Novel series of tunable µOR modulators with enhanced brain penetration for the treatment of opioid use disorder, pain and neuropsychiatric indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nuances of Antagonism: A Technical Guide to Mu-Opioid Receptor Binding Affinity and Selectivity

For researchers, scientists, and drug development professionals, understanding the precise interactions of antagonists with the mu-opioid receptor (MOR) is paramount. This guide provides an in-depth exploration of the binding affinity and selectivity of these critical compounds, offering a foundation for the development of novel therapeutics with improved efficacy and safety profiles.

The mu-opioid receptor, a class A G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine.[1][2] While agonists activate the receptor to produce pain relief, antagonists bind to the receptor without activating it, thereby blocking the effects of both endogenous and exogenous opioids. The clinical utility of MOR antagonists, such as naloxone (B1662785) and naltrexone, in treating opioid overdose and addiction underscores the importance of their pharmacological characterization.[3]

This technical guide delves into the core principles of MOR antagonist binding, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.

Understanding Binding Affinity and Selectivity

The efficacy of a mu-opioid receptor antagonist is fundamentally defined by two key parameters: its binding affinity and its selectivity.

-

Binding Affinity (Ki): This quantitative measure indicates the strength of the interaction between an antagonist and the MOR. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity. The Ki is derived from the IC50 value (the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand) using the Cheng-Prusoff equation.[4]

-

Selectivity: Opioid antagonists can also interact with other opioid receptor subtypes, namely the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).[3][5] Selectivity refers to the antagonist's preference for binding to the MOR over these other receptor subtypes. High selectivity is often a desirable characteristic in drug development to minimize off-target effects. Selectivity is typically expressed as a ratio of the Ki values for the different receptors (e.g., Ki DOR / Ki MOR).

Quantitative Analysis of MOR Antagonist Binding

The following tables summarize the binding affinities (Ki) of several common mu-opioid receptor antagonists for the mu, delta, and kappa opioid receptors. These values have been compiled from various studies and are presented to facilitate comparison. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used and the tissue or cell preparation.

| Antagonist | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Selectivity (MOR vs. DOR) | Selectivity (MOR vs. KOR) |

| Naloxone | 1.5 - 5.9 | 20 - 40 | 10 - 30 | ~13-7 fold | ~7-5 fold |

| Naltrexone | 0.5 - 1.0 | 5 - 15 | 1 - 5 | ~10-15 fold | ~2-5 fold |

| 6β-Naltrexol | ~1.0 | ~30 | ~2.0 | ~30 fold | ~2 fold |

| Nalbuphine | 1 - 5 | 100 - 200 | 5 - 10 | ~20-200 fold | ~1-2 fold |

| Buprenorphine | 0.2 - 1.0 | 5 - 10 | 1 - 5 | ~25-10 fold | ~5-5 fold |

Note: The Ki values and selectivity ratios are approximate and collated from multiple sources for comparative purposes. Experimental conditions can significantly influence these values.

Experimental Protocols for Determining Binding Affinity and Functional Activity

The characterization of mu-opioid receptor antagonists relies on a suite of robust in vitro assays. The following sections detail the methodologies for two fundamental experimental protocols.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the MOR.[6]

Objective: To determine the inhibitory constant (Ki) of a test antagonist for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mu-opioid receptor.[6][7]

-

Radioligand: A tritiated opioid with high affinity for the MOR, such as [³H]-DAMGO (a mu-agonist) or [³H]-diprenorphine (an antagonist).[8][9]

-

Test Antagonist: The unlabeled compound of interest.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH.[4]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Scintillation Fluid and Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Cell membranes expressing the MOR are prepared through homogenization and centrifugation. The protein concentration is determined using a standard method like the Bradford assay.[10]

-

Assay Setup: In reaction tubes or a 96-well plate, the following are added in order: assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.[9]

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.[6]

-

Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.[6]

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.[6]

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The percentage of specific binding is plotted against the logarithm of the test antagonist concentration to generate a dose-response curve. The IC50 value is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation.[4][6]

GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[10][11]

Objective: To determine the potency of an antagonist in inhibiting agonist-induced G-protein activation at the MOR.

Materials:

-

Receptor Source: Cell membranes expressing the MOR.[10]

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[11]

-

GDP: Guanosine diphosphate, to facilitate the binding of [³⁵S]GTPγS.[11]

-

Agonist: A known MOR agonist (e.g., DAMGO).[10]

-

Test Antagonist: The compound of interest.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and NaCl.[11]

-

Unlabeled GTPγS: For determining non-specific binding.[11]

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, the test antagonist at various concentrations, and a fixed concentration of the MOR agonist.[11]

-

Pre-incubation: The plate is pre-incubated to allow the antagonist and agonist to bind to the receptors.

-

Initiation of Reaction: [³⁵S]GTPγS is added to each well to start the binding reaction.[10]

-

Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.[10]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing and Detection: The filters are washed, dried, and the radioactivity is counted.[10]

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the antagonist to determine its inhibitory potency (IC50).

Visualizing the Molecular Landscape

To better understand the complex processes involved in mu-opioid receptor antagonism, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Mu-Opioid Receptor Signaling Pathways and Antagonist Action.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Caption: Conceptual Diagram of Mu-Opioid Receptor Antagonist Selectivity.

Conclusion

The meticulous study of mu-opioid receptor antagonist binding affinity and selectivity is a cornerstone of modern pharmacology and drug development. By employing precise experimental techniques and a thorough understanding of the underlying molecular interactions, researchers can continue to develop safer and more effective treatments for a range of opioid-related conditions. This guide provides a foundational framework for these endeavors, emphasizing the importance of quantitative data and rigorous experimental design.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different effects of opioid antagonists on mu-, delta-, and kappa-opioid receptors with and without agonist pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The physiological relevance of low agonist affinity binding at opioid mu-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mu Opioid Receptor Antagonist 7 (Compound 24)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mu Opioid Receptor Antagonist 7, also identified as Compound 24, is a potent and centrally nervous system (CNS) permeable antagonist of the µ-opioid receptor (MOR).[1] With a high affinity for the MOR, this small molecule holds significant promise for research in the fields of pain management, opioid use disorder, and the modulation of opioid-related physiological processes. This technical guide provides a comprehensive overview of the chemical properties, stability, and known biological interactions of this compound, intended to support ongoing and future research endeavors.

Chemical Properties and Stability

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | This compound (Compound 24) | [1] |

| CAS Number | 2378397-30-7 | [2] |

| Molecular Formula | C₂₂H₂₇ClN₂O₂ | [2] |

| Molecular Weight | 386.91 g/mol | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Recommended to be stored at room temperature. | [1] |

Stability:

Detailed stability studies, including degradation pathways and shelf-life under various conditions, are not extensively published. Standard laboratory practice for nitrogen-containing heterocyclic compounds suggests storage in a cool, dry place, protected from light and moisture, to minimize degradation. For long-term storage, maintaining the compound in a tightly sealed container at or below room temperature is advisable.

Biological Activity and Signaling Pathway

This compound functions as a competitive antagonist at the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[3][4] Its primary mechanism of action involves binding to the MOR and preventing the binding of endogenous and exogenous opioids, thereby blocking their downstream signaling effects. The compound exhibits a potent inhibitory concentration (IC50) of 29 ± 3.0 nM.[2][5]

The canonical signaling pathway of the µ-opioid receptor, which this antagonist modulates, is depicted below. Upon agonist binding, the receptor typically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[3][6][7] As an antagonist, Compound 24 prevents these events from occurring in the presence of an agonist.

Caption: Antagonistic action on the µ-opioid receptor signaling cascade.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of this compound are limited. However, general methodologies for the synthesis and characterization of similar small molecule antagonists targeting opioid receptors can be adapted.

General Synthesis Workflow:

The synthesis of structurally related compounds often involves multi-step organic synthesis. A generalized workflow is presented below. The precise reagents and reaction conditions would need to be optimized for the specific synthesis of Compound 24.

Caption: A generalized synthetic workflow for small molecule opioid receptor antagonists.

Purification and Analysis:

-

Purification: Purification of the final compound is typically achieved using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity product. The choice of solvent system for chromatography would depend on the polarity of the intermediates and the final product.

-

Analysis: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

In Vitro and In Vivo Assays:

The antagonistic activity of Compound 24 can be characterized using a variety of established in vitro and in vivo assays.[8]

-

In Vitro Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the antagonist for the µ-opioid receptor by measuring the displacement of a radiolabeled ligand.[9]

-

[³⁵S]GTPγS Binding Assays: This functional assay measures the extent to which an antagonist can block agonist-stimulated G protein activation.[9]

-

cAMP Accumulation Assays: These assays quantify the antagonist's ability to reverse agonist-induced inhibition of adenylyl cyclase.

-

In Vivo Models: Animal models, such as the tail-flick and hot-plate tests in rodents, can be used to assess the antagonist's ability to block the analgesic effects of opioid agonists.[10]

Caption: Experimental workflow for characterizing the antagonist activity.

Conclusion

This compound (Compound 24) is a valuable research tool for investigating the µ-opioid receptor system. Its high potency and CNS permeability make it a compelling candidate for studies aimed at understanding and developing novel therapeutics for opioid-related conditions. Further research is warranted to fully elucidate its physicochemical properties, long-term stability, and detailed pharmacological profile. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. This compound - Immunomart [immunomart.com]

- 6. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo assessment of mu opioid receptor constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of Mu-Opioid Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of potent Mu-opioid receptor (MOR) antagonists based on the naltrexone (B1662487) scaffold. The development of novel MOR antagonists is crucial for their therapeutic potential in treating opioid use disorders, opioid-induced side effects, and other conditions.[1] This document details the structure-activity relationships (SAR), quantitative pharmacological data, experimental protocols for key biological assays, and the underlying signaling pathways involved in MOR antagonism.

Core Compound and Rationale for Analog Development

Naltrexone is a potent, competitive MOR antagonist that serves as a foundational scaffold for the development of new analogs with improved properties, such as receptor selectivity and pharmacokinetic profiles.[2][3] Structural modifications of naltrexone are systematically undertaken to explore the molecular interactions with the opioid receptor binding pocket.[2][4] This guide will focus on a series of 14-O-heterocyclic-substituted naltrexone derivatives and 7-spiroindanyl derivatives as representative examples of MOR antagonist development.[5][6]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of selected naltrexone analogs for the human mu (μ), delta (δ), and kappa (κ) opioid receptors. The data is presented as the inhibitor constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of 14-O-Heterocyclic-Substituted Naltrexone Derivatives

| Compound | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | MOR Selectivity (vs. DOR) | MOR Selectivity (vs. KOR) |

| Naltrexone | 0.11 | 60 | 0.19 | 545 | 1.7 |

| Analog 1a | 0.25 | >1000 | 150 | >4000 | 600 |

| Analog 1b | 0.30 | >1000 | 250 | >3333 | 833 |

| Analog 1c | 0.50 | 850 | 300 | 1700 | 600 |

| Analog 1d | 0.75 | >1000 | 450 | >1333 | 600 |

Data synthesized from multiple sources for illustrative purposes.[6][7]

Table 2: Binding Affinities (Ki, nM) of 7-Spiroindanyl Naltrexone Derivatives

| Compound | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | DOR Selectivity (vs. MOR) | DOR Selectivity (vs. KOR) |

| Naltrexone | 0.11 | 60 | 0.19 | 0.0018 | 0.0032 |

| Analog 2a | 1.2 | 0.08 | 25 | 15 | 312.5 |

| Analog 2b | 2.5 | 0.15 | 30 | 16.7 | 200 |

| Analog 2c | 5.0 | 0.25 | 45 | 20 | 180 |

Data synthesized from multiple sources for illustrative purposes.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the structural analogs of MOR antagonists.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.[8][9]

Objective: To determine the inhibitor constant (Ki) of test compounds at the human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors.

Materials:

-

Membrane Preparations: Commercially available cell membranes from CHO or HEK293 cells stably expressing the hMOR, hDOR, or hKOR.

-

Radioligands:

-

For hMOR: [³H]-DAMGO (a selective mu-opioid agonist).

-

For hDOR: [³H]-Naltrindole (a selective delta-opioid antagonist).

-

For hKOR: [³H]-U69,593 (a selective kappa-opioid agonist).

-

-

Test Compounds: Structural analogs of the MOR antagonist.

-

Non-specific Binding Control: Naloxone (B1662785) or unlabeled DAMGO at a high concentration (e.g., 10 µM).[8]

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add the incubation buffer.

-

Add increasing concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of naloxone or unlabeled DAMGO to a set of wells.

-

Add the respective radioligand at a final concentration typically at or below its Kd value.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[8]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[9]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cAMP Functional Assay for MOR Antagonism

This functional assay measures the ability of an antagonist to block agonist-induced inhibition of adenylyl cyclase, a downstream effector of MOR signaling.[10][11]

Objective: To determine the functional potency (IC₅₀) of MOR antagonists.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the hMOR.

-

Agonist: DAMGO.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).[11]

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).[11]

-

Test Compounds: Structural analogs of the MOR antagonist.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or LANCE-based).[11]

Procedure:

-

Seed the cells in a 96-well plate and grow to 90-95% confluency.

-

On the day of the assay, wash the cells with assay buffer.

-

Add the test compounds at various concentrations to the wells and pre-incubate for 20 minutes at 37°C.[10]

-

Add a fixed concentration of DAMGO (typically the EC₈₀) and a fixed concentration of forskolin to all wells.

-

Stop the reaction by adding the lysis buffer provided with the cAMP kit.

-

Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

-

Plot the cAMP levels against the log concentration of the antagonist.

-

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the Mu-opioid receptor and a typical experimental workflow for antagonist characterization.

Mu-Opioid Receptor Signaling Pathways

Caption: MOR Signaling Pathways.

Experimental Workflow for MOR Antagonist Characterization

Caption: Antagonist Characterization Workflow.

Conclusion

The development of structural analogs of naltrexone has led to the identification of novel MOR antagonists with varying degrees of affinity and selectivity. The data presented in this guide highlight the importance of systematic structural modifications in tuning the pharmacological profile of these compounds. The detailed experimental protocols provide a framework for the in vitro characterization of such analogs, while the signaling pathway and workflow diagrams offer a visual representation of the underlying biological processes and the drug discovery cascade. Further research into these and other structural classes of MOR antagonists will continue to advance our understanding of opioid receptor pharmacology and contribute to the development of new therapeutics.

References

- 1. Mu opioid receptor antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naltrexone: Not Just for Opioids Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-Spiroindanyl derivatives of naltrexone and oxymorphone as selective ligands for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 14-O-Heterocyclic-substituted naltrexone derivatives as non-peptide mu opioid receptor selective antagonists: Design, synthesis, and biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the CNS Permeability and Brain Penetration of Mu Opioid Receptor Antagonist 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) permeability and brain penetration of Mu (µ) opioid receptor antagonist 7, also identified as compound 24. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Core Compound Properties and Activity

Mu opioid receptor antagonist 7 is a potent and CNS-permeable antagonist of the µ-opioid receptor (µOR).[1][2][3][4] It has been identified as a promising agent for research into pain and opioid use disorder.[1][3][4]

Physicochemical and Pharmacological Data

The following table summarizes the known quantitative data for this compound. It is important to note that detailed in vitro permeability and comprehensive pharmacokinetic data are primarily available in the primary research literature and are not fully accessible in publicly available documents.

| Parameter | Value | Source |

| Compound Identifier | Compound 24 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₇ClN₂O₂ | [4] |

| Molecular Weight | 386.91 g/mol | [4] |

| CAS Number | 2378397-30-7 | [3][4] |

| Target | µ-Opioid Receptor (µOR) | [1][4] |

| Activity | Antagonist | [1][4] |

| Potency (IC₅₀) | 29 ± 3.0 nM | [1][4] |

| In Vivo CNS Occupancy | ~70% receptor occupancy at 10 mg/kg (rat, s.c.) | [4] |

| PAMPA Permeability | Data not publicly available. | |

| Caco-2 Permeability | Data not publicly available. | |

| Pharmacokinetics | Data not publicly available. |

Experimental Protocols

Detailed methodologies for assessing the CNS permeability and brain penetration of compounds like this compound are crucial for data interpretation and replication. The following sections describe standard protocols for key in vitro and in vivo assays.

In Vitro Permeability Assays

2.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for predicting passive, transcellular permeability of a compound across biological barriers, such as the blood-brain barrier (BBB).

-

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial membrane infused with lipids, to an acceptor compartment.[5] For BBB permeability prediction (PAMPA-BBB), the lipid composition is tailored to mimic the brain's endothelial cell membrane.[6][7][8]

-

Materials:

-

96-well donor and acceptor plates.

-

Artificial membrane support (e.g., PVDF).

-

BBB lipid solution (e.g., porcine brain lipid extract in dodecane).[7]

-

Phosphate-buffered saline (PBS) at pH 7.4.

-

Test compound and control compounds (high and low permeability).

-

-

Procedure:

-

A solution of the test compound is prepared in PBS (typically at a concentration of 10-500 µM).[5][9]

-

The acceptor plate wells are filled with buffer.

-

A small volume (e.g., 5 µL) of the BBB lipid solution is applied to the membrane of the donor plate.

-

The test compound solution is added to the donor plate wells.

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

The assembly is incubated at room temperature for a defined period (e.g., 16-24 hours).[9]

-

After incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = [C]acceptor / (Area × Time × [C]donor) Where [C] is the concentration of the compound.

2.1.2. Caco-2 Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters, thus modeling the intestinal and, to some extent, the blood-brain barrier.

-

Principle: This method assesses both passive diffusion and active transport mechanisms of a compound across a cellular monolayer.[10][11] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined, indicating if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[10][11]

-

Materials:

-

Caco-2 cells.

-

Transwell™ inserts (semi-permeable supports) in multi-well plates.[11]

-

Cell culture medium.

-

Transport buffer (e.g., HBSS).

-

Test compound and control compounds.

-

-

Procedure:

-

Caco-2 cells are seeded onto the Transwell™ inserts and cultured for approximately 21 days to form a differentiated monolayer.[11]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]

-

The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) compartment.[11]

-

The plates are incubated at 37°C for a set time, usually 2 hours.[11]

-

Samples are taken from the receiving compartment at the end of the incubation period.

-

Compound concentrations are quantified by LC-MS/MS.

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

-

The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests active efflux.[11]

-

In Vivo Brain Penetration and Receptor Occupancy

2.2.1. In Vivo Receptor Occupancy Assay

This assay determines the percentage of target receptors bound by a drug at a given dose and time point in a living animal.

-

Principle: A test compound is administered to an animal (e.g., a rat). After a specific time, a tracer (a molecule that binds to the same receptor) is administered. The animal is then euthanized, and the brain tissue is analyzed to measure the amount of tracer binding. The displacement of the tracer by the test compound is used to calculate receptor occupancy. Quantification is often performed using LC-MS/MS.[12][13]

-

Materials:

-

Procedure:

-

Animals are dosed with the vehicle or the test compound (e.g., 10 mg/kg, s.c. for this compound).[4]

-

At a predetermined time post-dosing, the tracer is administered (often intravenously).[13]

-

After a short interval to allow for tracer distribution, the animals are euthanized.

-

The brain is rapidly removed, and specific regions (e.g., thalamus, striatum) may be dissected.

-

Brain tissue is homogenized and processed to extract the tracer and/or the test compound.

-

The concentration of the tracer in the brain tissue is quantified by LC-MS/MS.

-

-

Data Analysis: Receptor occupancy is calculated by comparing the tracer concentration in the brains of vehicle-treated animals versus compound-treated animals.[12] The percentage of occupancy is determined by the degree of tracer displacement.

Visualizations: Pathways and Workflows

Mu Opioid Receptor Signaling and Antagonism

The following diagram illustrates the canonical G-protein coupled signaling pathway of the µ-opioid receptor upon activation by an agonist and its inhibition by an antagonist like compound 7.

Caption: Mu opioid receptor signaling pathway and antagonism.

Experimental Workflow for CNS Permeability Assessment

This diagram outlines the logical flow of experiments to characterize the CNS permeability of a novel compound.

Caption: Workflow for assessing CNS permeability of a drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 7. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. paralab.es [paralab.es]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

A Technical Guide to Mu-Opioid Receptor Antagonist 7: A Promising Candidate for Pain and Opioid Use Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid crisis continues to be a significant public health challenge, driving the urgent need for novel therapeutic interventions for both pain management and opioid use disorder (OUD). A key target in this endeavor is the mu-opioid receptor (MOR), the primary site of action for most clinically used and abused opioids. While MOR agonists are potent analgesics, they also mediate the undesirable effects of respiratory depression, tolerance, and addiction. Consequently, the development of MOR antagonists with specific pharmacological profiles is of great interest. This technical guide focuses on a novel compound, Mu-opioid receptor antagonist 7 (also referred to as compound 24), a potent and centrally nervous system (CNS) permeable antagonist of the MOR. This document provides a comprehensive overview of its known properties, including its mechanism of action, quantitative data, and relevant experimental protocols, to support its evaluation and application in preclinical research.

Core Compound Information

Mu-opioid receptor antagonist 7 has been identified as a potent antagonist of the µ-opioid receptor with an IC50 of 29 ± 3.0 nM[1][2][3]. Its molecular formula is C₂₂H₂₇ClN₂O₂ and its CAS number is 2378397-30-7[1][3][4]. Preclinical studies in rats have demonstrated its ability to penetrate the CNS, with a subcutaneous dose of 10 mg/kg achieving 70% receptor occupancy of the µ-opioid receptor[1][2]. This highlights its potential for modulating central opioid systems.

Quantitative Data Summary

The following table summarizes the available quantitative data for Mu-opioid receptor antagonist 7. This information is crucial for designing and interpreting in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| IC50 (µ-Opioid Receptor) | 29 ± 3.0 nM | Not Specified | [1][2][3] |

| In Vivo Receptor Occupancy | 70% | Rat (brain) | [1][2] |

| Effective In Vivo Dose | 10 mg/kg (s.c.) | Rat | [1][2] |

Mechanism of Action and Signaling Pathways

Mu-opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. As a MOR antagonist, Mu-opioid receptor antagonist 7 competitively binds to the mu-opioid receptor, thereby blocking the binding and subsequent signaling of MOR agonists like morphine and fentanyl. This antagonistic action is the basis for its therapeutic potential in reversing opioid-induced effects and potentially reducing opioid craving and relapse.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments relevant to the study of Mu-opioid receptor antagonist 7.

In Vitro Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of the antagonist for the mu-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled MOR agonist (e.g., [³H]-DAMGO).

-

Mu-opioid receptor antagonist 7 (compound 24).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled agonist and varying concentrations of Mu-opioid receptor antagonist 7 in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.

In Vivo Fentanyl-Induced Respiratory Depression Reversal in Rats

This model assesses the ability of Mu-opioid receptor antagonist 7 to reverse the life-threatening respiratory depression caused by a potent opioid agonist.

Animals:

-

Adult male Sprague-Dawley rats.

Materials:

-

Fentanyl.

-

Mu-opioid receptor antagonist 7 (compound 24).

-

Whole-body plethysmography system to monitor respiratory parameters (respiratory rate, tidal volume, minute ventilation).

Procedure:

-

Acclimate the rats to the plethysmography chambers.

-

Record baseline respiratory parameters for a set period (e.g., 20-30 minutes).

-

Administer a dose of fentanyl known to induce significant respiratory depression (e.g., via intravenous or subcutaneous injection).

-

Monitor the respiratory parameters until a stable depression is observed.

-

Administer Mu-opioid receptor antagonist 7 (e.g., 10 mg/kg, s.c.).

-

Continuously monitor respiratory parameters to assess the reversal of fentanyl's effects over time.

-

Compare the recovery of respiratory function to a vehicle-treated control group.

In Vivo Hot Plate Test for Antinociception Blockade in Rats

This assay evaluates the ability of the antagonist to block the analgesic effects of a mu-opioid agonist.

Animals:

-

Adult male Sprague-Dawley rats.

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Mu-opioid agonist (e.g., morphine).

-

Mu-opioid receptor antagonist 7 (compound 24).

Procedure:

-

Determine the baseline latency for each rat to respond to the thermal stimulus (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.

-

Pre-treat the rats with either vehicle or Mu-opioid receptor antagonist 7 at the desired dose (e.g., 10 mg/kg, s.c.).

-

After a specified pre-treatment time, administer the mu-opioid agonist.

-

At the time of peak agonist effect, place the rat on the hot plate and measure the response latency.

-

Compare the response latencies between the vehicle- and antagonist-treated groups to determine if the antagonist blocked the agonist-induced analgesia.

Applications in Pain and Opioid Use Disorder Research

The pharmacological profile of Mu-opioid receptor antagonist 7 suggests its utility in several areas of preclinical research:

-

Reversal of Opioid Overdose: Its ability to reverse fentanyl-induced respiratory depression in rats makes it a candidate for further investigation as a potential overdose rescue agent[1][2].

-

Treatment of Opioid Use Disorder: By blocking the rewarding effects of opioids at the MOR, this antagonist could be explored for its potential to reduce opioid self-administration, craving, and relapse in animal models of OUD.

-

Investigating the Role of the Mu-Opioid System: As a selective antagonist, it can be a valuable tool to elucidate the specific contributions of the MOR in various physiological and pathological processes, including pain modulation, mood, and reward.

-

Development of Novel Pain Therapies: While seemingly counterintuitive, MOR antagonists can be used in combination with other analgesics or as part of strategies to mitigate the side effects of chronic opioid therapy.

Conclusion

Mu-opioid receptor antagonist 7 is a potent, CNS-penetrant MOR antagonist with demonstrated efficacy in preclinical models. The available data suggest its potential as a valuable research tool and a lead compound for the development of novel therapeutics for opioid overdose and opioid use disorder. Further characterization of its selectivity, pharmacokinetic profile, and long-term effects is warranted to fully understand its therapeutic potential. This technical guide provides a foundational resource for researchers interested in exploring the utility of this promising compound.

References

Methodological & Application

Application Notes and Protocols for Mu-Opioid Receptor Antagonist 7

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the in vivo evaluation of "Mu-Opioid Receptor Antagonist 7" (hereafter referred to as Antagonist 7), a novel compound designed to antagonize the mu-opioid receptor (MOR). The protocols detailed herein are based on established methodologies for well-characterized MOR antagonists, such as naloxone (B1662785) and naltrexone. This guide covers experimental design, animal models, and key behavioral assays to determine the antagonist efficacy and potential therapeutic applications of Antagonist 7. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Introduction to Mu-Opioid Receptor Antagonism

The µ-opioid receptor (MOR) is a G-protein coupled receptor that mediates the effects of endogenous and exogenous opioids. Activation of MOR by agonists like morphine leads to effects such as analgesia, euphoria, sedation, and respiratory depression. MOR antagonists, such as naloxone and naltrexone, competitively bind to these receptors, blocking the effects of agonists and are crucial for treating opioid overdose and addiction. Antagonist 7 is a novel compound hypothesized to exhibit potent and selective MOR antagonism. The following protocols are designed to rigorously test this hypothesis in vivo.

Signaling Pathway of Mu-Opioid Receptor Antagonism

The binding of an antagonist like Antagonist 7 to the mu-opioid receptor prevents the conformational change required for G-protein coupling. This blockade inhibits the downstream signaling cascade typically initiated by an agonist. The diagram below illustrates this mechanism.

Caption: Mu-Opioid Receptor Signaling Blockade by Antagonist 7.

In Vivo Experimental Protocols

A systematic in vivo evaluation of Antagonist 7 should proceed from basic characterization of its antagonist properties to more complex behavioral models. The following protocols are fundamental for this assessment.

Animal Models and Drug Preparation

-

Species: Male C57BL/6J or BALB/c mice (8-10 weeks old) are commonly used. Rats (e.g., Sprague-Dawley) are also suitable, particularly for self-administration studies.

-

Housing: Animals should be housed in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize animals to the facility for at least one week before experimentation.

-

Drug Formulation: Dissolve Antagonist 7 in a sterile vehicle (e.g., 0.9% saline). The concentration should be adjusted to allow for an injection volume of 5-10 ml/kg.

General Experimental Workflow

The workflow below outlines a typical procedure for assessing the antagonist properties of Antagonist 7 in reversing agonist-induced effects.

Caption: Workflow for In Vivo Antagonist Efficacy Testing.

Protocol 1: Hot Plate Test for Thermal Nociception

The hot plate test is used to evaluate the efficacy of analgesics and their antagonists by measuring the reaction time to a thermal stimulus.

-

Apparatus: A commercially available hot plate apparatus with the surface maintained at a constant temperature (e.g., 52-55°C).

-

Procedure:

-

Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

-

Administer Antagonist 7 (e.g., 0.1 - 10 mg/kg, subcutaneously) or vehicle.

-

After a predetermined time (e.g., 15-30 minutes), administer a MOR agonist such as morphine (e.g., 5-10 mg/kg, subcutaneously).

-

At peak effect time of the agonist (e.g., 30 minutes post-administration), place the mouse back on

-

Application Notes and Protocols for Cell-Based Assays of Mu Opioid Receptor Antagonist 7 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mu opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that is the primary target for opioid analgesics.[1][2] The development of MOR antagonists is crucial for treating opioid overdose and addiction. "Mu opioid receptor antagonist 7" is a potent and CNS permeable antagonist of MOR with an IC50 of 29 ± 3.0 nM.[3][4] This document provides detailed protocols for key cell-based assays to characterize the activity of MOR antagonists like antagonist 7, focusing on G-protein dependent and independent signaling pathways.

Signaling Pathways

Activation of the Mu opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase through the activation of Gi/o proteins, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G-protein independent signaling.[1][6][7] Antagonists block these actions by preventing agonist binding to the receptor.

Caption: Mu Opioid Receptor Signaling Pathways.

Data Presentation

The following table summarizes the known quantitative data for this compound.

| Compound | Target | Assay Type | Parameter | Value (nM) |

| This compound | MOR | Not Specified | IC50 | 29 ± 3.0 |

Data sourced from MedChemExpress.[3][4]

Experimental Protocols

Herein, we provide detailed protocols for commonly used cell-based assays to determine the antagonist activity at the Mu opioid receptor.

cAMP Inhibition Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Caption: Workflow for a cAMP Inhibition Assay.

Materials:

-

HEK293 or CHO cells stably expressing the human Mu opioid receptor (HEK-MOR).[8]

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).[8]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound (test compound).

-

MOR agonist (e.g., DAMGO).[2]

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, LANCE, or similar).

-

384-well white, low-volume assay plates.[1]

-

Multimode plate reader.

Protocol:

-

Cell Preparation: Culture HEK-MOR cells to 80-90% confluency. Harvest the cells and resuspend them in assay buffer to the desired concentration.[1]

-

Cell Plating: Dispense the cell suspension into a 384-well plate.[1]

-

Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Prepare a solution of MOR agonist (e.g., DAMGO at its EC80 concentration) and forskolin in assay buffer. Add this solution to the wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.[1]

-

cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

β-Arrestin Recruitment Assay

This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the MOR.

Caption: Workflow for a β-Arrestin Recruitment Assay.

Materials:

-

Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).[7]

-

Cell plating medium.

-

Assay buffer.

-

This compound (test compound).

-

MOR agonist (e.g., DAMGO).

-

Detection reagents specific to the assay platform.

-

384-well white, solid-bottom assay plates.[1]

-

Luminescence plate reader.

Protocol:

-

Cell Plating: Plate the cells in 384-well plates at the density recommended by the manufacturer and incubate overnight.[1]

-

Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist to the cell plates.

-

Agonist Stimulation: Add the MOR agonist (e.g., DAMGO at its EC80 concentration) to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.[1]

-

Detection: Prepare and add the detection reagents according to the manufacturer's protocol. Incubate as required.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the antagonist concentration and fit the curve to determine the IC50 value.

Calcium Mobilization Assay

This assay is applicable for MORs engineered to couple to Gq proteins, which leads to an increase in intracellular calcium upon agonist stimulation.[9][10][11][12]

Materials:

-

Cells stably co-expressing MOR and a chimeric G-protein (e.g., Gαqi5) in a suitable host like CHO cells.[13]

-

Culture medium.

-

Serum-free medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound (test compound).

-

MOR agonist (e.g., DAMGO).

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[9][12]

Protocol:

-